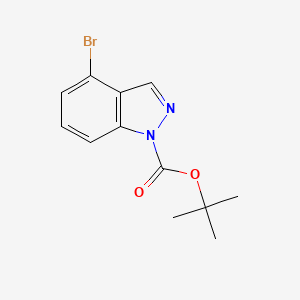

tert-Butyl 4-bromo-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-bromo-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-bromo-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 4-bromoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVPGIHEBLOESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653355 | |

| Record name | tert-Butyl 4-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926922-37-4 | |

| Record name | tert-Butyl 4-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-bromo-1H-indazole-1-carboxylate

This guide provides a comprehensive technical overview for the synthesis of tert-butyl 4-bromo-1H-indazole-1-carboxylate, a critical building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the strategic pathway for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Introduction: Strategic Importance in Drug Discovery

Tert-butyl 4-bromo-1H-indazole-1-carboxylate is a heterocyclic intermediate of significant value in the synthesis of complex pharmaceutical agents.[1] The indazole core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory drugs.[2][3][4] The utility of this specific molecule is twofold:

-

The Bromo Substituent : The bromine atom at the C-4 position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.[1]

-

The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group at the N-1 position is crucial for regioselective functionalization. It shields the reactive N-H proton, preventing unwanted side reactions and improving the solubility and stability of the indazole intermediate.[5] Its facile removal under acidic conditions makes it an ideal protecting group in multi-step syntheses.[6]

The synthesis is logically approached as a two-stage process: first, the construction of the 4-bromo-1H-indazole core, followed by the regioselective N-protection of the pyrazole ring.

Pathway Overview: From Precursor to Final Product

The synthetic route involves the initial formation of the indazole ring system followed by the crucial N-protection step.

Figure 1: Overall synthesis pathway.

Part 1: Synthesis of the 4-Bromo-1H-indazole Core

The foundational step is the creation of the 4-bromo-1H-indazole scaffold. While various methods exist for indazole synthesis, a common and effective route begins with a substituted aniline, such as 2-bromo-6-methylaniline. The process involves a diazotization reaction followed by reductive cyclization.

Causality Behind Experimental Choices

-

Diazotization : The reaction of the aniline with sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl) generates a diazonium salt. This is a classic transformation that converts the amino group into an excellent leaving group (N₂), which is essential for the subsequent cyclization.

-

Reductive Cyclization : The introduction of a reducing agent, such as tin(II) chloride (SnCl₂), facilitates the intramolecular cyclization to form the pyrazole ring fused to the benzene ring, yielding the indazole core.

Due to the prevalence of the subsequent protection step in the literature, a detailed protocol for this initial stage is generalized from standard indazole synthesis methodologies.[7][8] Researchers should adapt and optimize conditions based on available laboratory reagents and safety protocols.

Part 2: N-Boc Protection of 4-Bromo-1H-indazole

This step is the central focus of the synthesis, converting the starting indazole into the stable, versatile intermediate. The reaction involves treating 4-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base and a nucleophilic catalyst.[9][10]

Mechanistic Insight

The protection reaction proceeds via nucleophilic catalysis. The catalyst, 4-(dimethylamino)pyridine (DMAP), is more nucleophilic than the indazole nitrogen and initially attacks the electrophilic carbonyl carbon of Boc anhydride. This forms a highly reactive N-Boc-pyridinium intermediate. The deprotonated indazole anion then readily attacks this activated intermediate, displacing DMAP and forming the N-Boc protected product. This catalytic cycle significantly accelerates the reaction compared to direct reaction with the less reactive indazole.

Data Presentation: Reaction Parameters

| Parameter | Reagent/Condition | Molar Equiv. | Rationale | Reference |

| Substrate | 4-Bromo-1H-indazole | 1.0 | The starting material to be protected. | [11] |

| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 | Provides the tert-butoxycarbonyl group. A slight excess ensures complete consumption of the starting material. | [9] |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | 0.1 | Acts as a nucleophilic catalyst to activate the Boc₂O, increasing the reaction rate. | [9][10] |

| Base | Triethylamine (Et₃N) | 1.0 - 1.2 | A non-nucleophilic base used to deprotonate the indazole N-H, generating the nucleophile. | [12] |

| Solvent | Dichloromethane (DCM) or THF | - | Anhydrous aprotic solvent to dissolve reactants without interfering with the reaction. | [9] |

| Temperature | 0 °C to Room Temp. | - | Initial cooling helps control any exothermicity, followed by stirring at room temperature for reaction completion. | [10] |

| Reaction Time | 2 - 15 hours | - | Monitored by Thin-Layer Chromatography (TLC) for complete consumption of the starting material. | [9][10] |

| Typical Yield | High | - | This reaction is generally efficient, often providing yields >90% after purification. | [9] |

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, incorporating checks and purification steps to ensure the integrity of the final product.

Materials:

-

4-Bromo-1H-indazole[11]

-

Di-tert-butyl dicarbonate (Boc₂O)[9]

-

4-(Dimethylamino)pyridine (DMAP)[10]

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-indazole (1.0 equiv.). Dissolve it in anhydrous dichloromethane.

-

Reagent Addition : Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) and triethylamine (Et₃N, 1.1 equiv.) to the solution and stir for 5 minutes at room temperature.

-

Boc Anhydride Addition : Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise or as a solution in DCM. Causality: Cooling mitigates the exothermic nature of the reaction, preventing potential side reactions.

-

Reaction Execution : Allow the reaction mixture to warm slowly to room temperature and stir for 2-15 hours.[10]

-

Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting 4-bromo-1H-indazole spot is completely consumed.

-

Work-up :

-

Dilute the reaction mixture with additional dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.[9] Causality: The water wash removes triethylamine salts, the bicarbonate wash removes any unreacted acidic species, and the brine wash removes residual water from the organic layer.

-

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[10] This step is critical to remove unreacted reagents and any potential N-2 isomer.

-

Final Product : Combine the pure fractions and evaporate the solvent to yield tert-butyl 4-bromo-1H-indazole-1-carboxylate as a solid. Confirm identity and purity using analytical methods such as NMR and Mass Spectrometry.

Experimental Workflow Visualization

Figure 2: Experimental workflow for N-Boc protection.

Conclusion

The synthesis of tert-butyl 4-bromo-1H-indazole-1-carboxylate is a straightforward yet crucial transformation for medicinal chemists. The two-part process, culminating in a robust N-Boc protection step, yields a versatile intermediate ready for diversification through cross-coupling chemistry. By understanding the rationale behind each reagent and procedural step, from the catalytic role of DMAP to the specific washes in the work-up, researchers can reliably and efficiently produce this valuable compound. The protocols and data presented herein provide a solid foundation for the successful synthesis and application of this key building block in the pursuit of novel therapeutics.

References

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

RSC Publishing . Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

IUCr . tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

-

National Institutes of Health (NIH) . Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available from: [Link]

-

Beilstein Journals . EXPERIMENTAL PROCEDURES. Available from: [Link]

-

The Royal Society of Chemistry . Experimental Procedures. Available from: [Link]

-

PubChem . tert-Butyl 4-bromo-1H-indazole-1-carboxylate. Available from: [Link]

-

PubChem . 4-bromo-1H-indazole. Available from: [Link]

-

ResearchGate . (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

-

IUCr Journals . tert-Butyl 3-amino-5-bromo-1H-indazole-1. Available from: [Link]

-

ResearchGate . Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

-

Arkivoc . Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]

- Google Patents. CN101094836A - Process for preparing indazole compounds.

-

ResearchGate . Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Available from: [Link]

-

Apollo Scientific . 4-Bromo-1H-indazole, N1-BOC protected. Available from: [Link]

-

ChemUniverse . TERT-BUTYL 4-BROMO-1H-INDAZOLE-1-CARBOXYLATE [P67082]. Available from: [Link]

-

ChemWhat . 1-BOC-4-BROMO-1H-INDAZOLE CAS#: 926922-37-4. Available from: [Link]

-

ChemRxiv | Cambridge Open Engage . Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubMed Central (PMC) - NIH . Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

Taylor & Francis . Indazole – Knowledge and References. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-butyl 1H-indazole-1-carboxylate | Benchchem [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. CN101094836A - Process for preparing indazole compounds - Google Patents [patents.google.com]

- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 1-Boc-4-bromo-1H-indazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 1-Boc-4-bromo-1H-indazole (tert-butyl 4-bromo-1H-indazole-1-carboxylate), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The strategic placement of a bromine atom at the C4 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position imparts a unique combination of stability and versatile reactivity. This document details the compound's physical, chemical, and spectroscopic properties, offers a validated synthetic protocol, explores its critical role in cross-coupling reactions, and outlines essential safety and handling procedures. The insights herein are curated for researchers, chemists, and drug development professionals who leverage advanced intermediates to construct complex molecular architectures and discover novel therapeutic agents.

Core Molecular Profile and Structural Attributes

1-Boc-4-bromo-1H-indazole is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1][2][3] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2][4] The addition of the Boc group at the N1 position serves to protect the indazole nitrogen, preventing unwanted side reactions and directing reactivity, while the C4-bromo substituent acts as a versatile synthetic handle for introducing molecular diversity.[5][6]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-bromo-1H-indazole-1-carboxylate | [7] |

| Synonyms | 1-Boc-4-bromo-1H-indazole, tert-butyl 4-bromoindazole-1-carboxylate | [5][7][8] |

| CAS Number | 926922-37-4 | [5][7] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [5][7] |

| Molecular Weight | 297.15 g/mol | [5][7] |

| Appearance | Off-white to white powder/solid | [5] |

| Purity | Typically ≥95% (via HPLC) | [5][9] |

The structural arrangement of these functional groups is depicted below:

Caption: Structure of 1-Boc-4-bromo-1H-indazole with key functional groups.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physicochemical properties is essential for appropriate handling, storage, and application in reactions.

Table of Physicochemical Properties:

| Property | Value | Remarks | Source(s) |

| Melting Point | 160-165 °C | Data for the parent compound, 4-bromo-1H-indazole. The Boc-protected version is expected to have a different, though likely similar, melting point. | [10] |

| Solubility | Soluble in Ethanol | Data for the parent compound. The Boc group generally increases solubility in nonpolar organic solvents like Dichloromethane, Ethyl Acetate, and THF. Poorly soluble in water. | [11] |

| Storage | 2-8°C, sealed in dry conditions | Recommended to prevent degradation. | [12] |

| pKa | 12.78 ± 0.40 (Predicted) | For the N-H proton of the parent 4-bromo-1H-indazole. The Boc group replaces this proton. | [11] |

| XLogP3 | 3.5 | A computed value indicating moderate lipophilicity. | [7] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of the compound. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristics can be inferred from the structure and data from similar indazole derivatives.[13]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals. The tert-butyl group of the Boc protector will present as a large singlet (9H) around 1.7 ppm. The aromatic protons on the indazole ring will appear in the 7.0-8.0 ppm region, with their multiplicity and coupling constants dictated by the bromine substituent. The C3-H proton is typically a singlet around 8.1 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the Boc group (a quaternary carbon around 82 ppm and methyl carbons around 28 ppm). The aromatic carbons will resonate in the 110-140 ppm range, with the carbon bearing the bromine atom (C4) being significantly shifted. The carbonyl carbon of the Boc group will appear downfield, around 150 ppm.

-

IR (Infrared) Spectroscopy: Key absorptions would include C-H stretches from the aromatic and aliphatic portions, a strong C=O stretch from the Boc group's carbonyl (typically ~1710-1740 cm⁻¹), and C-N and C=C stretches from the indazole ring.[13]

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The expected molecular ion peaks would be around m/z 296 and 298. A common fragmentation pattern is the loss of the tert-butyl group or isobutylene.

Synthesis and Purification

The most direct and common synthesis of 1-Boc-4-bromo-1H-indazole involves the N-protection of commercially available 4-bromo-1H-indazole. This reaction is a standard procedure in organic synthesis, chosen for its high efficiency and operational simplicity.

Rationale for Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. It is stable, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.

-

Base/Catalyst: A base is required to deprotonate the indazole N-H, increasing its nucleophilicity. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the acylation of the nitrogen. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used as a stoichiometric base to neutralize the acid byproduct.[14]

-

Solvent: An aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is used to prevent reaction with the reagents. DCM is often preferred for its ability to dissolve the starting materials and its low boiling point, which facilitates removal post-reaction.

Experimental Protocol: Synthesis of 1-Boc-4-bromo-1H-indazole

-

To a solution of 4-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[14]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-Boc-4-bromo-1H-indazole as an off-white solid.

Caption: Workflow for the synthesis of 1-Boc-4-bromo-1H-indazole.

Chemical Reactivity and Synthetic Utility

The synthetic power of 1-Boc-4-bromo-1H-indazole stems from the orthogonal reactivity of its two key functional sites: the C4-bromo group and the N1-Boc group.

Reactions at the C4-Position: Cross-Coupling

The bromine atom at the C4 position is the primary site for synthetic elaboration. Its presence on the aromatic ring makes the compound an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to drug discovery.[5]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing amino functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Cyanation: Reaction with cyanide sources to introduce a nitrile group.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing these transformations and must be tailored to the specific coupling partners. The stability and ease of handling of 1-Boc-4-bromo-1H-indazole make it a preferred building block for these complex syntheses.[5][15]

Caption: Major cross-coupling reactions utilizing 1-Boc-4-bromo-1H-indazole.

Reactions at the N1-Position: Deprotection

The Boc group is stable to a wide range of reaction conditions, including those used for many cross-coupling reactions. However, it can be readily cleaved under acidic conditions to reveal the N-H of the indazole ring. This allows for subsequent functionalization at the N1 position.

-

Deprotection Protocol: Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM, or with HCl in a solvent like dioxane or methanol, efficiently removes the Boc group. The reaction is typically fast and clean, proceeding at room temperature.

This deprotection step is often the final step in a synthetic sequence or an intermediate step to allow for N-alkylation or N-arylation, further expanding the molecular complexity.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for 1-Boc-4-bromo-1H-indazole should always be consulted, the hazard profile can be inferred from related bromoindazole compounds.[16][17][18]

-

Hazard Classification: Assumed to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

1-Boc-4-bromo-1H-indazole is a high-value synthetic intermediate whose utility is derived from its robust, yet versatile, chemical nature. The Boc-protected nitrogen ensures stability and directs reactivity, while the C4-bromo position provides a reliable anchor point for diversification through modern cross-coupling chemistry. This combination makes it an indispensable tool for medicinal chemists and researchers in the rapid assembly of compound libraries and the synthesis of complex target molecules, particularly in the development of novel oncology and neuropharmacology therapeutics.[5] A comprehensive understanding of its properties, as detailed in this guide, is the foundation for its effective and safe application in advancing chemical and pharmaceutical research.

References

-

Chem-Impex International. (n.d.). 1-Boc-4-bromo-1H-indazole. Retrieved from [Link][5][9][15]

-

PubChem. (n.d.). tert-Butyl 4-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][7]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link][13]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: tert-Butyl 3-bromo-1H-indazole-1-carboxylate. Retrieved from [Link][19]

-

Li, W., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4298. Retrieved from [Link][2]

-

PubChem. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected. National Center for Biotechnology Information. Retrieved from [Link][17]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link][6]

-

Yathirajan, H. S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Retrieved from [Link][14]

-

ChemWhat. (n.d.). 1-BOC-4-BROMO-1H-INDAZOLE. Retrieved from [Link][8]

-

Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Retrieved from [Link][4]

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. soc.chim.it [soc.chim.it]

- 7. tert-Butyl 4-bromo-1H-indazole-1-carboxylate | C12H13BrN2O2 | CID 37819147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 11. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]

- 12. tert-Butyl 4-bromo-1H-indazole-5-carboxylate | 1203662-37-6 [sigmaaldrich.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.de [fishersci.de]

- 17. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 926922-37-4 Cas No. | 4-Bromo-1H-indazole, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 19. angenechemical.com [angenechemical.com]

Characterization data for tert-butyl 4-bromoindazole-1-carboxylate

An In-Depth Technical Guide to the Characterization of tert-butyl 4-bromoindazole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-bromoindazole-1-carboxylate (CAS No. 926922-37-4). As a crucial intermediate in medicinal chemistry and drug discovery, this N1-Boc protected indazole derivative offers a strategic advantage by masking the reactive secondary amine of the indazole ring system, allowing for selective functionalization at other positions. This document details the rationale behind its synthesis, provides step-by-step protocols, and outlines the expected outcomes from key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is intended for researchers, synthetic chemists, and drug development professionals who require a thorough understanding of this compound's properties and analytical profile for its effective use in complex synthetic pathways.

Introduction and Strategic Importance

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The unprotected 4-bromo-1H-indazole is a versatile building block, but the presence of the NH proton can lead to undesired side reactions or complicate subsequent synthetic transformations. The introduction of a tert-butyloxycarbonyl (Boc) group at the N1 position is a standard and highly effective strategy to circumvent these issues.[1] The Boc group is robust enough to withstand many reaction conditions yet can be readily removed under acidic conditions, making it an ideal protecting group.[1]

Tert-butyl 4-bromoindazole-1-carboxylate thus serves as a stabilized and synthetically tractable version of its parent heterocycle. The bromine atom at the 4-position provides a handle for further modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse libraries of indazole derivatives for screening and lead optimization. This guide provides the foundational characterization data necessary to confidently synthesize, purify, and utilize this key intermediate.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical workflow. The key identifiers and computed physical properties for tert-butyl 4-bromoindazole-1-carboxylate are summarized below.[2]

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-bromoindazole-1-carboxylate | PubChem[2] |

| Synonyms | 1-Boc-4-bromo-1H-indazole, 4-Bromoindazole-1-carboxylic acid tert-butyl ester | PubChem[2], ChemBK[3] |

| CAS Number | 926922-37-4 | PubChem[2], Manchester Organics[4] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | PubChem[2] |

| Molecular Weight | 297.15 g/mol | PubChem[2] |

| Exact Mass | 296.01604 Da | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[5] |

| InChI | InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 | PubChem[2] |

| InChIKey | OFVPGIHEBLOESV-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)Br | PubChem[2] |

Synthesis: N-Boc Protection of 4-Bromo-1H-indazole

The synthesis of the title compound is a straightforward protection reaction. The causality for this step is rooted in the need to deactivate the indazole N-H proton, which is acidic and nucleophilic, preventing its interference in subsequent reactions such as metal-catalyzed cross-couplings or lithiation. The Boc group is chosen for its stability and its orthogonal deprotection condition (acid-lability), which typically does not affect other common functional groups.

The starting material, 4-bromo-1H-indazole (CAS 186407-74-9), is a solid with a melting point of 160-165 °C.

Caption: General workflow for the Boc protection of 4-bromo-1H-indazole.

Experimental Protocol

This protocol is a representative procedure based on standard methods for Boc protection of N-heterocycles.[1][6]

-

Preparation: To a solution of 4-bromo-1H-indazole (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (catalytic to 1.0 eq.).

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.) portion-wise.

-

Rationale: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O, while the low temperature controls the initial exotherm of the reaction.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with water and brine.[6]

-

Rationale: The aqueous washes remove the DMAP catalyst and any water-soluble byproducts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the covalent structure of the molecule. The expected chemical shifts (δ) in ppm are predicted based on the structure.

¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the aromatic protons of the indazole core and a prominent singlet for the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 7.4 | m | 4H | Ar-H | Aromatic protons on the indazole ring system. The exact shifts and coupling constants depend on the specific regioisomer and solvent. |

| ~ 1.7 | s | 9H | -C(CH₃)₃ | A sharp singlet characteristic of the nine equivalent protons of the tert-butyl group.[7] |

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of all 12 carbon atoms in their unique chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C=O | Carbonyl carbon of the carbamate group. |

| ~ 145 - 110 | Ar-C | Aromatic carbons of the indazole ring. |

| ~ 120 | Ar-C-Br | Carbon bearing the bromine atom, shifted by halogen effects. |

| ~ 85 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[8] |

| ~ 28 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group.[8] |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic signature of bromine.

-

Expected Molecular Ion: The calculated exact mass is 296.01604 Da for the [M]⁺ ion.[2]

-

Bromine Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one at m/z corresponding to the ⁷⁹Br isotopologue and another at m/z+2 corresponding to the ⁸¹Br isotopologue. This M/M+2 pattern is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3000-2850 | C-H stretch | Aliphatic (tert-butyl) |

| ~ 1725-1700 | C=O stretch | Carbamate (Boc group)[7] |

| ~ 1600-1450 | C=C stretch | Aromatic ring |

| ~ 1370 & 1390 | C-H bend | Gem-dimethyl split (tert-butyl) |

| ~ 1250-1150 | C-N stretch | Carbamate |

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for the title compound is not universally available, data from the starting material and related compounds suggest appropriate precautions.

-

Hazard Classification: Likely classified as an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[9] May cause respiratory irritation.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container to prevent hydrolysis and degradation.[5]

Conclusion

Tert-butyl 4-bromoindazole-1-carboxylate is a high-value synthetic intermediate whose identity and purity can be rigorously established through a combination of standard analytical techniques. This guide provides the essential framework for its synthesis and characterization, highlighting the expected data from NMR, MS, and IR analyses. By understanding this foundational data, researchers can confidently incorporate this versatile building block into complex synthetic programs, accelerating the discovery and development of novel chemical entities.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. tert-Butyl 4-bromo-1H-indazole-1-carboxylate | C12H13BrN2O2 | CID 37819147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. tert-Butyl 4-bromo-1H-indazole-5-carboxylate | 1203662-37-6 [sigmaaldrich.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of tert-Butyl 4-bromo-1H-indazole-1-carboxylate

An In-Depth Spectroscopic Examination for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of tert-butyl 4-bromo-1H-indazole-1-carboxylate, a key building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the unambiguous structural elucidation and quality assessment of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting a holistic view that underscores the synergy between these analytical techniques. This guide is structured to not only present data but to explain the causal relationships behind the observed spectral features, thereby offering a self-validating framework for researchers.

Introduction: The Significance of a Well-Characterized Intermediate

Tert-butyl 4-bromo-1H-indazole-1-carboxylate is a heterocyclic compound of significant interest in the pharmaceutical industry. The indazole core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The presence of a bromine atom at the 4-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen serves to modulate reactivity and improve solubility during synthetic sequences.

Given its role as a crucial intermediate, the unequivocal confirmation of its structure and purity is paramount. Spectroscopic analysis provides the necessary tools for this confirmation, ensuring the integrity of downstream synthetic steps and the ultimate biological activity of the final compounds. This guide will provide a detailed roadmap for the interpretation of the NMR, IR, and MS spectra of this important molecule.

Foundational Spectroscopic Principles

A brief overview of the core analytical techniques is essential for contextualizing the subsequent data interpretation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and connectivity of atoms. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of organic molecules.

-

Infrared (IR) Spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.

-

Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Methodologies: A Self-Validating Approach

The quality of spectroscopic data is intrinsically linked to the rigor of the experimental protocol. The following sections outline the methodologies for acquiring high-quality NMR, IR, and MS data for tert-butyl 4-bromo-1H-indazole-1-carboxylate.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.

-

Instrument & Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire with a spectral width of 0 to 220 ppm, using proton decoupling to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).[2]

IR Spectroscopy Protocol (ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation.[3][4][5][6]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5]

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol (EI-MS)

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7][8]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Data Interpretation: Unveiling the Molecular Structure

This section provides a detailed analysis of the expected spectroscopic data for tert-butyl 4-bromo-1H-indazole-1-carboxylate.

Mass Spectrometry: Molecular Weight and Isotopic Signature

The mass spectrum provides two crucial pieces of information: the molecular weight and the confirmation of the presence of bromine.

-

Molecular Ion Peak: The molecular formula is C₁₂H₁₃BrN₂O₂. The monoisotopic mass is calculated to be approximately 296.0160 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.[9] We expect to see two peaks of roughly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

-

Fragmentation: The tert-butyl group is prone to fragmentation, leading to the loss of isobutylene (56 Da) and the formation of a prominent peak corresponding to the [M - 56]⁺ fragment. Further fragmentation of the indazole ring can also be observed.

| m/z (Expected) | Assignment | Key Feature |

| 296/298 | [M]⁺ and [M+2]⁺ | Molecular ion peaks, 1:1 ratio confirms one bromine atom. |

| 240/242 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 197/199 | [M - Boc]⁺ | Loss of the entire Boc group. |

| 116 | [C₇H₄N₂]⁺ | Fragment from the indazole ring after loss of Br. |

| 57 | [C₄H₉]⁺ | tert-butyl cation. |

Infrared Spectroscopy: Functional Group Identification

The IR spectrum will confirm the presence of the key functional groups within the molecule.

| Frequency (cm⁻¹) (Expected) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (tert-butyl) |

| ~1730-1710 | C=O stretch | Carbonyl (carbamate) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1150 | C-N stretch | Amine |

| ~1150-1050 | C-O stretch | Ester |

| Below 800 | C-Br stretch | Aryl halide |

The strong carbonyl stretch of the Boc group is a particularly diagnostic feature.[10][11][12]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information for unambiguous structure confirmation.

The proton NMR spectrum will show signals corresponding to the aromatic protons of the indazole ring and the aliphatic protons of the tert-butyl group. The chemical shifts and coupling patterns are diagnostic.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (H-3, H-5, H-6, H-7) | 7.0 - 8.5 | m | 4H | - |

| tert-butyl (9H) | ~1.7 | s | 9H | - |

The exact chemical shifts and coupling constants of the aromatic protons will depend on the substitution pattern and can be predicted using established principles of NMR spectroscopy for substituted indazoles.[13]

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon Assignment | Expected δ (ppm) |

| C=O (carbamate) | ~150 |

| Aromatic C | 110 - 145 |

| C-Br | ~115 |

| C(CH₃)₃ | ~85 |

| C(CH₃)₃ | ~28 |

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from all three techniques. The mass spectrum confirms the molecular weight and the presence of bromine. The IR spectrum identifies the key functional groups, particularly the carbamate carbonyl. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework, allowing for the precise assignment of the molecular structure. The combination of these techniques provides a robust and self-validating confirmation of the identity and purity of tert-butyl 4-bromo-1H-indazole-1-carboxylate.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from initial sample preparation to the final, confirmed molecular structure.

Caption: Logical workflow for the spectroscopic analysis of tert-butyl 4-bromo-1H-indazole-1-carboxylate.

Conclusion

The spectroscopic analysis of tert-butyl 4-bromo-1H-indazole-1-carboxylate is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide has provided a comprehensive framework for understanding and interpreting the key spectral features of this important synthetic intermediate. By adhering to rigorous experimental protocols and applying sound spectroscopic principles, researchers can confidently verify the structure and purity of this compound, ensuring the integrity and success of their drug discovery and development endeavors.

References

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Spectroscopy Online. (2022, November 1). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. [Link]

-

AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

AIP Publishing. (2023, March 25). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

PubMed Central. NMR Characterization of RNA Small Molecule Interactions. [Link]

-

PubMed Central. (2011, May 23). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. [Link]

-

PubMed Central. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (a) Isotope patterns are intrinsic to the elemental composition of a... [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Pearson+. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. [Link]

-

ResearchGate. (2019, October 16). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Beyond Labz. (2021, December 21). Organic Synthesis - Mass Spectrometry. [Link]

-

PubChem. tert-Butyl 4-bromo-1H-indazole-1-carboxylate. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Important IR absorption bands (cm' 1 ). [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

-

Beilstein Journals. (2017, March 2). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

-

Chemsrc. tert-butyl 6-bromo-4-fluoro-indazole-1-carboxylate. [Link]

-

Chemsrc. tert-butyl 4-bromo-1H-indazole-5-carboxylate. [Link]

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Semantic Scholar. mass spectrometry of oxazoles. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. edinst.com [edinst.com]

- 6. jascoinc.com [jascoinc.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Organic Synthesis - Mass Spectrometry : Beyond Labz [beyondlabz.freshdesk.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinolin-2(1H)-one: Synthesis, Properties, and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among these, brominated quinolines have garnered significant attention for their potential as anticancer agents.[2] This technical guide provides a comprehensive overview of 6-bromo-4-hydroxyquinolin-2(1H)-one, a key intermediate and a pharmacologically relevant scaffold in the development of novel therapeutics. This document will delve into its chemical identity, synthesis, physicochemical properties, and, most notably, its emerging role in oncology research. As a Senior Application Scientist, the insights provided herein are grounded in established scientific literature and aim to equip researchers with the foundational knowledge required to explore the therapeutic utility of this promising compound.

Chemical Identity and Synonyms

The compound of focus is systematically named 6-bromo-4-hydroxy-1H-quinolin-2-one according to IUPAC nomenclature.[1] It is also commonly referred to by several synonyms in commercial and academic literature.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | 6-bromo-4-hydroxy-1H-quinolin-2-one |

| Synonyms | 6-bromo-2,4-quinolinediol, 6-Bromo-4-hydroxy-2(1H)-quinolinone, 6-Bromo-4-hydroxycarbostyril |

| CAS Number | 54675-23-9 |

Physicochemical Properties

Understanding the physicochemical properties of 6-bromo-4-hydroxyquinolin-2(1H)-one is crucial for its application in drug design and development, influencing factors such as solubility, membrane permeability, and formulation.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H6BrNO2 | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| Appearance | Solid | [3] |

| Solubility | Very slightly soluble (0.17 g/L at 25°C) | [4] |

| pKa | 4.50 ± 1.00 (Predicted) | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 49.3 Ų | [4] |

Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one

The synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one can be achieved through several reported methods. A common and effective approach involves the condensation of 4-bromoaniline with a malonic acid derivative, followed by cyclization. The following workflow illustrates a widely adopted synthetic route.

Caption: Synthesis Workflow for 6-Bromo-4-hydroxyquinolin-2(1H)-one

Experimental Protocol: Synthesis from 4-Bromoaniline and Meldrum's Acid

This protocol is adapted from a general method described in the literature.[5]

Step 1: Formation of the Intermediate

-

In a round-bottom flask, combine 4-bromoaniline (e.g., 30.0 g, 174 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (e.g., 25.1 g, 174 mmol).

-

Heat the mixture at 80°C for 1.5 hours.

-

Cool the reaction mixture to room temperature. The intermediate, 3-((4-bromophenyl)amino)-3-oxopropanoic acid, is formed.

-

Remove the acetone by-product under vacuum to obtain the intermediate as a dry solid.

Step 2: Cyclization to 6-Bromo-4-hydroxyquinolin-2(1H)-one

-

To the solid intermediate, add Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) or Polyphosphoric Acid (PPA) (e.g., 100 mL).

-

Heat the resulting mixture to 70°C (with Eaton's Reagent) or 120°C (with PPA) and maintain for a designated period (e.g., overnight or 1 hour, respectively).[5]

-

After cooling to room temperature, carefully pour the reaction mixture into water.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the precipitate thoroughly with water and then with ethanol.

-

Dry the solid to obtain the final product, 6-bromo-4-hydroxyquinolin-2(1H)-one.

Anticancer Activity and Mechanism of Action

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to be a key component in a multitude of compounds with anticancer properties.[1] Derivatives of quinoline have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest.[6][7]

While direct mechanistic studies on 6-bromo-4-hydroxyquinolin-2(1H)-one are not extensively detailed in the readily available literature, its structural analogs and the broader class of brominated quinolones provide significant insights into its potential anticancer mechanisms. The primary proposed mechanisms of action for this class of compounds are:

-

Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors.[6] These enzymes are crucial for DNA replication and repair in cancer cells. By stabilizing the topoisomerase-DNA complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis.[8]

-

Induction of Apoptosis: Brominated quinolines have been observed to induce programmed cell death (apoptosis) in cancer cells.[2][9] This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[10]

Caption: Proposed Anticancer Mechanism of Action

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of some brominated quinoline and quinazolinone derivatives against various human cancer cell lines, providing a comparative perspective on the potential potency of this class of compounds.

Table 3: In Vitro Cytotoxicity of Brominated Quinoline/Quinazolinone Derivatives

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin | [11] |

| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Breast) | 1.8 µg/mL | Doxorubicin | [11] |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 (Breast) | 1.83 µg/mL | Doxorubicin | [11] |

| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | [12] |

| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | [12] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) | [11] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Glioblastoma) | 15.4 | 5-Fluorouracil (5-FU) | [2] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa (Cervical) | 26.4 | 5-Fluorouracil (5-FU) | [2] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 (Colon) | 15.0 | 5-Fluorouracil (5-FU) | [2] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[11]

Protocol Workflow:

Caption: General Workflow for MTT Assay

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a suitable growth medium.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-bromo-4-hydroxyquinolin-2(1H)-one derivatives) and a vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

6-Bromo-4-hydroxyquinolin-2(1H)-one is a versatile and valuable scaffold in medicinal chemistry, particularly in the pursuit of novel anticancer agents. Its straightforward synthesis and the established biological activity of the broader quinoline class make it an attractive starting point for the development of new therapeutic leads. The evidence suggests that its derivatives likely exert their anticancer effects through multiple mechanisms, including topoisomerase inhibition and the induction of apoptosis. Further investigation into the specific molecular targets and pathways modulated by this compound and its analogs is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers aiming to harness the capabilities of this promising chemical entity in the ongoing fight against cancer.

References

-

The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (URL: [Link])

-

Review on recent development of quinoline for anticancer activities. (URL: [Link])

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (URL: [Link])

-

The anticancer IC50 values of synthesized compounds. - ResearchGate. (URL: [Link])

-

Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (URL: [Link])

- A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed. (URL: [Link])

-

Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

-

Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC - NIH. (URL: [Link])

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: [Link])

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (URL: [Link])

-

A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity - MDPI. (URL: [Link])

-

(PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics - ResearchGate. (URL: [Link])

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (URL: [Link])

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (URL: [Link])

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (URL: [Link])

-

On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one - ResearchGate. (URL: [Link])

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (URL: [Link])

-

The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines - PubMed. (URL: [Link])

-

Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - NIH. (URL: [Link])

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. (URL: [Link])

-

CAS 54675-23-9 6-broMo-4-hydroxyquinolin-2(1H)-one. (URL: [Link])

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo-4-hydroxyquinolin-2(1H)-one | 54675-23-9 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of Tert-Butyl 4-Bromo-1H-indazole-1-carboxylate: A Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Role of 4-Bromo-1-(tert-butoxycarbonyl)-1H-indazole

The indazole ring system, a bioisostere of purine, is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a privileged scaffold in drug discovery.[2] Among the various functionalized indazoles, tert-butyl 4-bromo-1H-indazole-1-carboxylate (also known as 1-Boc-4-bromo-1H-indazole) has emerged as a pivotal building block. Its strategic design, featuring a bromine atom at the 4-position for versatile cross-coupling reactions and a tert-butyloxycarbonyl (Boc) protecting group at the N1-position for controlled reactivity, makes it an invaluable intermediate in the synthesis of complex molecular architectures.[3][4]

This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of tert-butyl 4-bromo-1H-indazole-1-carboxylate, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use. The key properties of tert-butyl 4-bromo-1H-indazole-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 926922-37-4 | [3] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [3] |

| Molecular Weight | 297.15 g/mol | [3] |

| Appearance | Solid | |

| XLogP3 | 3.5 | [3] |

| Monoisotopic Mass | 296.01604 Da | [3] |

Synthesis of Tert-Butyl 4-Bromo-1H-indazole-1-carboxylate: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process: the formation of the 4-bromo-1H-indazole core, followed by the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of 4-Bromo-1H-indazole

The synthesis of the 4-bromo-1H-indazole precursor can be accomplished via several routes, with a common method involving the diazotization of a substituted aniline followed by cyclization. A representative synthetic route starts from 3-fluoro-2-methylaniline, which undergoes bromination and subsequent ring closure.[5]

-

Dissolve 3-fluoro-2-methylaniline (1.0 equiv) in acetonitrile.

-

Cool the solution to between -10°C and 10°C.

-

Add N-bromosuccinimide (1.0-1.3 equiv) portion-wise, maintaining the temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Upon completion (monitored by TLC), add sodium bisulfite (1.1-1.4 equiv) and continue stirring for 10-30 minutes.

-

Adjust the pH to 9 with sodium hydroxide and extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate to dryness.

-

The crude product can be further purified by recrystallization from cyclohexane to yield 4-bromo-3-fluoro-2-methylaniline.[5]

While a specific protocol for 4-bromo-1H-indazole was not found, a similar synthesis for a related isomer, 5-bromo-4-fluoro-1H-indazole, involves the following steps which can be adapted:

-

Dissolve the 4-bromo-3-fluoro-2-methylaniline intermediate (1.0 equiv) in toluene.

-

Heat the solution to 90-98°C and add diethyl ether, stirring for 30-60 minutes.

-

Add acetic acid and adjust the temperature to 80-130°C.

-

Add isoamyl nitrite and allow the reaction to proceed for 3-4 hours to form the N-acylated indazole intermediate.

-

The intermediate is then deprotected by adding it to a mixture of methanol and water with an inorganic base, stirring at room temperature for 12-14 hours to yield the final 1H-indazole product.[5]

“As a Senior Application Scientist, it is crucial to recognize that while the above protocol is for a related isomer, the fundamental principles of diazotization and cyclization are applicable. Careful optimization of reaction conditions, particularly the choice of solvent and temperature for the ring-closure step, will be necessary to achieve a good yield of the desired 4-bromo-1H-indazole.”

Step 2: N-Boc Protection of 4-Bromo-1H-indazole

The protection of the indazole nitrogen is a critical step to modulate its reactivity and prevent unwanted side reactions in subsequent synthetic transformations. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method for this purpose.

-

To a solution of 4-bromo-1H-indazole (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).[6]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv) to the mixture at room temperature.[6]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 4-bromo-1H-indazole-1-carboxylate as a solid.[6]

Spectroscopic Characterization

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H NMR | |||

| C(CH₃)₃ | ~1.7 | singlet | - |

| Aromatic H | 7.3 - 8.2 | multiplet | - |

| Indazole H3 | ~8.1 | singlet or doublet | |

| ¹³C NMR | |||

| C(CH₃)₃ | ~28 | ||

| C(CH₃)₃ | ~85 | ||

| C=O | ~148 | ||

| Aromatic C | 110 - 142 | ||

| C-Br | ~115 |

Synthetic Applications: A Gateway to Novel Kinase Inhibitors

The true value of tert-butyl 4-bromo-1H-indazole-1-carboxylate lies in its utility as a versatile intermediate for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position serves as an excellent handle for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position of the indazole ring.[7] This is a widely used strategy in the synthesis of kinase inhibitors to explore the solvent-exposed regions of the ATP-binding pocket.[2]

-

To a flame-dried reaction vessel, add tert-butyl 4-bromo-1H-indazole-1-carboxylate (1.0 equiv), 4-methoxyphenylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0 equiv) or cesium carbonate (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 equiv) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equiv).[4]

-

Heat the reaction mixture to 80-100°C and stir for 4-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-indazole derivative.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 4-position of the indazole ring.[8][9][10] This is a key transformation for installing functionalities that can act as hydrogen bond donors or acceptors, crucial for potent kinase inhibition.[2]

-

To a flame-dried Schlenk tube, add tert-butyl 4-bromo-1H-indazole-1-carboxylate (1.0 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02-0.05 equiv), and a suitable phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.1 equiv).

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv).

-

Evacuate and backfill the tube with an inert gas.

-

Add an anhydrous solvent, such as toluene or 1,4-dioxane.

-

Add the amine (in this case, morpholine) (1.1-1.5 equiv).

-

Seal the tube and heat the reaction mixture to 80-110°C for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate, wash with water and brine, and dry the organic layer.

-

Concentrate the solution and purify the crude product by flash column chromatography.

Deprotection of the Boc Group